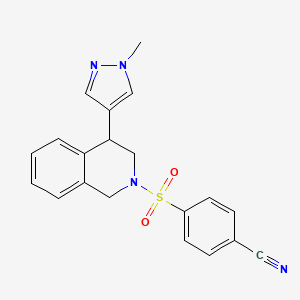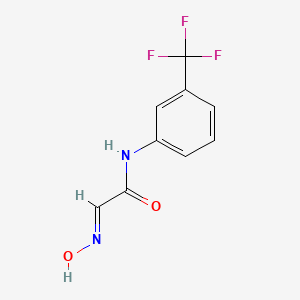![molecular formula C23H23N5O3 B2637102 3-benzyl-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-54-8](/img/structure/B2637102.png)
3-benzyl-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse biological activities and are fundamental components of nucleic acids (DNA and RNA), where they pair with purines according to the Watson-Crick base pairing rules .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Modifications
Diversity-Oriented Synthesis : A method for synthesizing a range of pyrrolo[3,2-d]pyrimidines, adding molecular diversity to the pyrimidine nitrogens, has been developed. This process involves converting proline into different ureas and then into pyrrolo[3,2-d]pyrimidines (Marcotte, Rombouts, & Lubell, 2003).
Synthesis of Pyrazolopyrimidines : A novel series of pyrazolo[3,4-d]pyrimidines have been synthesized and screened for their antimicrobial activity, indicating potential in this field (Rahmouni et al., 2016).
Thiazolo[3,2-a]pyrimidines : Research into the structural modifications and supramolecular aggregation of thiazolo[3, 2-a]pyrimidines provides insights into their conformational features, which can be critical for their applications (Nagarajaiah & Begum, 2014).
Solid-Phase Synthetic Methods : Development of solid-phase synthetic methods for creating derivatives of this compound, particularly focusing on the biologically active thieno[3,2-d]pyrimidine scaffold (Ahn & Jeon, 2021).
Biological and Medicinal Applications
Antimicrobial Activity : Several studies focus on the antimicrobial activities of derivatives of pyrrolo[3,2-d]pyrimidine, indicating potential applications in this field (Abdel‐Aziz et al., 2008).
Analgesic Properties : Research into the modification of the pyridine moiety of the molecule has explored attempts to enhance its analgesic properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Cytotoxic Heterocyclic Compounds : Utilization of a propenone derivative in the synthesis of new cytotoxic heterocyclic compounds, including those with the pyrimidine structure, has been investigated (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-benzyl-N-[4-(dimethylamino)phenyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-26(2)17-11-9-16(10-12-17)24-21(29)18-14-27(3)20-19(18)25-23(31)28(22(20)30)13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,24,29)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJQOSYTEGTHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2637019.png)


![2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide](/img/structure/B2637024.png)
![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2637025.png)
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B2637027.png)
![N-({3-oxo-2-azabicyclo[2.2.1]heptan-1-yl}methyl)but-2-ynamide](/img/structure/B2637030.png)

![1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone](/img/structure/B2637033.png)

![Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2637036.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2637037.png)

![N-(1,3-thiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2637041.png)
